4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8
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Overview
Description
4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 is a complex organic compound with a molecular formula of C21H16D8F3N3O6S3 and a molecular weight of 575.67. This compound is labeled with deuterium (d8), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and environmental pollutant standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound requires strict process parameter control to ensure product quality. The synthesis is often carried out in flexible batch sizes to meet the needs of global customers. Warehouses in multiple cities ensure timely delivery of the product.
Chemical Reactions Analysis
Types of Reactions
4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and morpholinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in the study of metabolic pathways in vivo due to its stable isotope labeling.
Medicine: Utilized in clinical diagnostics, imaging, and newborn screening.
Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants.
Mechanism of Action
The mechanism of action of 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in metabolic processes, thereby influencing the activity and function of these biological molecules. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide (unlabeled)
- 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d4
Uniqueness
The uniqueness of 4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8 lies in its deuterium labeling, which enhances its stability and allows for detailed study of its metabolic pathways. This makes it particularly valuable in research applications where precise tracking and analysis are required.
Properties
Molecular Formula |
C21H24F3N3O6S3 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C21H24F3N3O6S3/c22-21(23,24)35(29,30)19-13-17(36(25,31)32)6-7-18(19)26-15(14-34-16-4-2-1-3-5-16)12-20(28)27-8-10-33-11-9-27/h1-7,13,15,26H,8-12,14H2,(H2,25,31,32)/t15-/m1/s1/i8D2,9D2,10D2,11D2 |
InChI Key |
FVVGOJKXBWLQFS-LUWJVEDISA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)C[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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